4-Hydroxy Ketotifen is a derivative of Ketotifen, a well-known antihistamine primarily used in the treatment of allergic conditions and asthma. This compound has garnered attention for its potential pharmacological properties, particularly in modulating histamine receptors and exhibiting anti-inflammatory effects.
4-Hydroxy Ketotifen is synthesized from Ketotifen through various chemical modifications. Ketotifen itself is derived from the combination of a dibenzocycloheptene structure and a pyridine moiety, which are essential for its biological activity.
In terms of chemical classification, 4-Hydroxy Ketotifen belongs to the category of benzocycloheptene derivatives. It is characterized as an antihistamine and anti-allergic agent, functioning primarily by inhibiting histamine release from mast cells.
The synthesis of 4-Hydroxy Ketotifen can be achieved through several methods, primarily focusing on the modification of the Ketotifen structure. One notable method involves the reduction of the carbonyl group in Ketotifen to form the hydroxyl group at the 4-position.
The molecular structure of 4-Hydroxy Ketotifen features a hydroxyl group (-OH) attached to the fourth carbon of the aromatic ring. This modification alters its interaction with biological targets compared to its parent compound, Ketotifen.
4-Hydroxy Ketotifen can participate in various chemical reactions typical for hydroxylated compounds, including:
The reactivity of 4-Hydroxy Ketotifen is significantly influenced by the presence of the hydroxyl group, which enhances its polarity and solubility in aqueous environments compared to non-hydroxylated analogs.
The mechanism of action for 4-Hydroxy Ketotifen involves:
Pharmacological studies indicate that 4-Hydroxy Ketotifen exhibits similar efficacy to Ketotifen but may offer improved selectivity and reduced side effects due to its structural modifications.
4-Hydroxy Ketotifen has several applications in scientific research:
4-Hydroxy Ketotifen (CAS No. 126939-27-3) is a monohydroxylated metabolite of the antihistamine drug ketotifen. Its molecular formula is C₁₉H₂₁NO₂S, with a molecular weight of 327.44 g/mol [1] [3] [7]. The compound features a tetracyclic framework comprising:
The stereochemistry is designated as racemic (Optical Activity: ±), with one undefined stereocenter at the hydroxylated carbon [1] [7]. This chiral center generates two enantiomers, though the compound is typically studied as a racemic mixture. The piperidine ring adopts a chair conformation, and the hydroxyl group enhances hydrogen-bonding capacity compared to the parent ketotifen. The SMILES notation (CN1CCC(CC1)C2(O)C3=C(SC=C3)C(=O)CC4=CC=CC=C24
) and InChIKey (LZPRFURMCOCGDP-UHFFFAOYSA-N
) provide unambiguous structural descriptors [1] [4].
Table 1: Key Structural Properties of 4-Hydroxy Ketotifen
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁NO₂S |
Molecular Weight | 327.44 g/mol |
Defined Stereocenters | 0 out of 1 |
Stereochemistry | Racemic (±) |
Chiral Centers | 1 (C4 of piperidine) |
Hydrogen Bond Donors | 1 (OH group) |
Hydrogen Bond Acceptors | 4 (O, O, N, S) |
Canonical SMILES | CN1CCC(CC1)C2(O)C3=C(SC=C3)C(=O)CC4=CC=CC=C24 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals characteristic signals attributable to:
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry (MS):Electrospray ionization (ESI) mass spectrometry shows a protonated molecular ion [M+H]⁺ at m/z 328.13658. Predicted adducts include [M+Na]⁺ (m/z 350.11852) and [M-H]⁻ (m/z 326.12202). The collision cross section (CCS) for [M+H]⁺ is 179.3 Ų, providing a reference for analytical identification [4]. Fragmentation pathways involve:
Table 2: Spectral Signatures of 4-Hydroxy Ketotifen
Technique | Key Features |
---|---|
¹H NMR | δ~4.0–4.5 ppm (C4-H), δ~3.0 ppm (N-CH₃), δ~6.8–8.0 ppm (aromatic H) |
IR | 3200–3400 cm⁻¹ (O-H), 1680–1700 cm⁻¹ (C=O), 650–750 cm⁻¹ (C-S) |
MS (ESI+) | [M+H]⁺ at m/z 328.13658; CCS: 179.3 Ų |
MS/MS Fragments | m/z 310 (loss of H₂O), m/z 203 (benzocycloheptathiophene fragment) |
4-Hydroxy Ketotifen is structurally distinguished from ketotifen (C₁₉H₁₉NOS, MW 309.43 g/mol) by:
Biochemically, 4-hydroxy ketotifen arises via cytochrome P450-mediated oxidation of ketotifen, primarily through CYP3A4/5 isoforms. This metabolic step enhances water solubility, facilitating renal excretion. Unlike ketotifen, which acts as a dual H₁-receptor antagonist and mast cell stabilizer, 4-hydroxy ketotifen exhibits reduced receptor affinity due to steric hindrance from the hydroxyl group [6] [9].
Degradation kinetics studies reveal pH-dependent instability:
The degradation follows pseudo-first-order kinetics with rate constants (k) ranging from 10⁻⁴ to 10⁻³ min⁻¹. Primary degradation products identified by UPLC-MS/MS include:
Forced degradation under thermal stress (70°C) and oxidative conditions confirms the lability of the hydroxyl group and the thiophene ring. These findings underscore the necessity for pH-controlled formulations to minimize metabolite degradation during storage.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7